molecular formula C16H11F2N3O B2841629 N-(4-(1H-pyrazol-3-yl)phenyl)-2,4-difluorobenzamide CAS No. 1210893-97-2

N-(4-(1H-pyrazol-3-yl)phenyl)-2,4-difluorobenzamide

Katalognummer B2841629
CAS-Nummer: 1210893-97-2
Molekulargewicht: 299.281
InChI-Schlüssel: PDMKGHJWTRTSMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(4-(1H-pyrazol-3-yl)phenyl)-2,4-difluorobenzamide” is a compound that contains a pyrazole ring, which is a five-membered aromatic heterocycle composed of three carbon atoms and two nitrogen atoms . Pyrazoles are known for their wide range of biological activities and are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Molecular Structure Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety . The parent structure of pyrazoles can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .

Wissenschaftliche Forschungsanwendungen

Supramolecular Liquid Crystals and Luminescence

N-(4-(1H-pyrazol-3-yl)phenyl)-2,4-difluorobenzamide and related compounds have been explored for their ability to self-assemble into supramolecular structures, displaying unique liquid crystalline phases and luminescent properties. Moyano et al. (2013) detailed the synthesis of compounds featuring the 4-aryl-1H-pyrazole unit that self-assemble via hydrogen bonding into columnar mesophases. These structures exhibit luminescence in the visible region, making them promising for materials science applications, particularly in the development of novel luminescent materials (Moyano et al., 2013).

Anticancer Activity

The pyrazole moiety, when incorporated into N-(4-(1-phenyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-substitutedbenzamide derivatives, has been investigated for its anticancer potential. Tok et al. (2020) synthesized a series of these compounds and evaluated their in vitro antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and MKN-45. Certain derivatives demonstrated significant cytotoxic effects, highlighting the potential of N-(4-(1H-pyrazol-3-yl)phenyl)-2,4-difluorobenzamide analogs as new anticancer agents (Tok et al., 2020).

Molecular Engineering and Material Synthesis

Research into the structural characterisation and theoretical studies of compounds similar to N-(4-(1H-pyrazol-3-yl)phenyl)-2,4-difluorobenzamide provides insight into their potential applications in material science and molecular engineering. Arslan et al. (2015) conducted a detailed study involving spectroscopic techniques and density functional theory (DFT) calculations to understand the properties of p-nitrobenzamide compounds with structural similarities. Their findings on molecular geometries and vibrational frequencies contribute to the broader understanding of how such compounds can be engineered for specific applications (Arslan et al., 2015).

Coordination Complexes and Antioxidant Activity

The versatility of the pyrazole ring in forming coordination complexes with potential antioxidant activity was explored by Chkirate et al. (2019). They synthesized pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II), demonstrating significant antioxidant activity through various assays. This research underscores the chemical flexibility of the pyrazole ring in creating compounds with potential therapeutic benefits (Chkirate et al., 2019).

Wirkmechanismus

Eigenschaften

IUPAC Name

2,4-difluoro-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O/c17-11-3-6-13(14(18)9-11)16(22)20-12-4-1-10(2-5-12)15-7-8-19-21-15/h1-9H,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMKGHJWTRTSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-pyrazol-3-yl)phenyl)-2,4-difluorobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.